molecular formula C14H26N2O B1488528 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one CAS No. 1282929-64-9

1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one

Cat. No. B1488528
CAS RN: 1282929-64-9
M. Wt: 238.37 g/mol
InChI Key: HEPHRCZGNJYMHP-UHFFFAOYSA-N
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Description

This compound is a liquid . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound has a carbon backbone with an amine group and a ketone group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 156.23 .

Scientific Research Applications

Insect Repellent Efficacy

1-[3-cyclohexen-1-ylcarbonyl] piperidine (AI3-35765) and its methyl variant AI3-37220, structurally related compounds, were part of a study to evaluate their efficacy as arthropod repellents. The study used a new module for quantitative evaluation with human subjects against the mosquito, Anopheles stephensi. It allowed the comparison of varied doses of repellents on human skin and quantified the effectiveness of the three repellents, including 1-[3-cyclohexen-1-ylcarbonyl] piperidine and N, N-diethyl-3-methylbenzamide (deet). The module permitted simultaneous comparisons with a randomized block design, ensuring minimal treatment interaction. The results provided quantitative insights into the repellent efficacy of these compounds against arthropods (Klun & Debboun, 2000).

Metabolic Pathways in Humans

A study on the metabolic fate of irinotecan, which has a structural component (1-piperidino) similar to that of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one, provided insights into the metabolism of drugs containing piperidine structures. Irinotecan, known as CPT-11, is hydrolyzed by carboxyl esterase to form SN-38, which further undergoes glucuronic acid conjugation to form SN-38 glucuronide (SN-38G). Understanding the metabolic pathways and the role of piperidine structures in these processes can inform the development and therapeutic potential of similar compounds (Gupta et al., 1994).

Safety and Hazards

The compound has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By targeting this enzyme, the compound can influence cell proliferation and survival.

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects the cell cycle control and DNA damage response pathways . Downstream effects may include halted cell cycle progression, induction of apoptosis, and increased sensitivity to DNA-damaging agents.

Result of Action

The molecular and cellular effects of this compound action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . These changes could lead to cell death, particularly in cancer cells that rely on Chk1 for survival.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could impact its binding to Serine/threonine-protein kinase Chk1.

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c15-11-13-7-9-16(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13H,1-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPHRCZGNJYMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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